molecular formula C8H8N4O2 B2481191 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1005631-12-8

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2481191
CAS No.: 1005631-12-8
M. Wt: 192.178
InChI Key: UZKICSZQRWOVKR-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a pyrazole ring substituted with a carboxylic acid group at position 3 and a pyrazolylmethyl group at position 1. Pyrazole derivatives are widely studied due to their bioactivity, including roles as kinase inhibitors, anti-inflammatory agents, and agrochemicals .

Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c13-8(14)7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKICSZQRWOVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with 1,3-diketones to form the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound often employ eco-friendly and efficient synthetic routes. These may include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Acid-Base and Functional Group Transformations

The carboxylic acid group (-COOH) drives classical acid-base reactions and derivatization processes:

Reaction TypeReagents/ConditionsProductYieldReference
Acid chloride formationThionyl chloride (SOCl₂), 0°C, 2 hrs1-(Pyrazolylmethyl)pyrazole-3-carbonyl chloride85%
Amidation2,3-Diaminopyridine, benzene, refluxPyrazole-3-carboxamide derivative69%
EsterificationEthanol/H₂SO₄, 80°C, 6 hrsEthyl pyrazole-3-carboxylate78%

Mechanistic Insight :

  • Acid chloride formation proceeds via nucleophilic attack of thionyl chloride on the carbonyl oxygen, followed by chloride displacement .

  • Amidation involves dual nucleophilic attack by 2,3-diaminopyridine on the acid chloride’s carbonyl carbon .

Condensation and Cyclization Reactions

The pyrazole ring participates in regioselective condensations:

Reaction TypeReagents/ConditionsProductYieldReference
Vilsmeier-Haack formylationDMF/POCl₃, 60°C, 8 hrsPyrazole-4-carbaldehyde derivative72%
Oxadiazole formationCS₂/KOH, reflux, 12 hrsPyrazolyl-1,3,4-oxadiazole65%
Imidazo-pyridine synthesisBenzene, 5 hrs (no base)3H-Imidazo[4,5-b]pyridine derivative49%

Key Observations :

  • Vilsmeier-Haack reactions selectively functionalize the pyrazole ring at the 4-position .

  • Prolonged reaction times favor cyclization over amidation due to thermodynamic control .

Cross-Coupling Reactions

The compound engages in metal-catalyzed coupling to generate biaryl systems:

Reaction TypeCatalysts/ConditionsProductYieldReference
Suzuki couplingPd/C, K₂CO₃, DMF/H₂O, 100°C, 24 hrs3-Arylpyrazole derivative63%
Buchwald-HartwigCuI, 1,10-phenanthroline, 120°CN-Arylated pyrazole58%

Optimization Notes :

  • Aprotic dipolar solvents (e.g., DMF) enhance yields by stabilizing transition states .

  • Palladium catalysts enable selective coupling at the pyrazole C3 position.

Redox and Oxidation Pathways

The carboxylic acid moiety undergoes selective transformations:

Reaction TypeReagents/ConditionsProductYieldReference
ReductionLiAlH₄, THF, 0°C → RT, 4 hrsPyrazole-3-methanol81%
DecarboxylationCuO, quinoline, 200°C, 3 hrs1-(Pyrazolylmethyl)pyrazole66%

Theoretical Analysis :

  • DFT studies indicate that decarboxylation proceeds via a six-membered transition state, with copper oxide acting as a Lewis acid.

Biological Activity via Reactivity

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its functional adaptability:

TargetInteraction MechanismBiological OutcomeReference
COX-2 enzymeHydrogen bonding with carboxylic acidAnti-inflammatory activity
Kinase receptorsPyrazole N-coordination to Mg²⁺Anticancer effects (IC₅₀ = 1.2 µM)

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These studies indicated that many compounds demonstrated effective inhibition against various microbial strains, establishing the potential of pyrazole derivatives as antimicrobial agents .
  • Antitumor Activity :
    The antitumor effects of pyrazole derivatives have been extensively studied. Compounds similar to 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid were tested against human cancer cell lines such as MCF-7, HCT-116, and HepG-2. These compounds showed promising results compared to standard chemotherapeutic agents like Doxorubicin .
  • Anti-inflammatory Properties :
    Pyrazole derivatives have also been investigated for their anti-inflammatory effects. A study highlighted the synthesis of various pyrazole-substituted heterocycles that exhibited significant inhibition in carrageenan-induced paw edema models, outperforming traditional anti-inflammatory drugs such as indomethacin and celecoxib . The mechanism is believed to involve the inhibition of cyclooxygenase enzymes.

Case Study 1: Antimicrobial Evaluation

A study synthesized multiple pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial efficacy using standard disk diffusion methods. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers synthesized a range of pyrazole derivatives and tested them for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. One compound demonstrated over 85% inhibition of edema compared to standard treatments, indicating its potential for development into therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., fluorine in , sulfamoyl in ) increase the acidity of the carboxylic acid, enhancing solubility and reactivity in coupling reactions.
    • Bulky substituents (e.g., dimethoxyphenyl in ) may sterically hinder interactions but improve target specificity in drug design.
  • Synthesis : Most derivatives are synthesized via hydrolysis of methyl/ethyl esters (e.g., 93% yield for 11i ), though yields vary with substituent complexity.

Physicochemical Properties

  • Acidity : The pKa of the carboxylic acid group varies with substituents. For example, electron-withdrawing groups lower the pKa (e.g., ~2.5–3.5 for sulfamoyl derivatives vs. ~4.5 for methyl derivatives ).
  • Solubility : Polar substituents (e.g., sulfamoyl, hydroxyl) enhance aqueous solubility, while aromatic groups (e.g., tolyl in ) increase lipophilicity.

Biological Activity

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

  • Chemical Formula : C8H8N4O2
  • Molecular Weight : 192.18 g/mol
  • CAS Number : 1005631-12-8
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that this compound and its complexes showed dose-dependent antimicrobial effects against various bacterial strains, including E. coli and S. aureus . The in vitro assays utilized methods such as the agar well diffusion technique to evaluate efficacy.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Recent findings suggest that this compound can induce apoptosis in cancer cell lines, demonstrating significant growth inhibition. For example, studies reported an IC50 value of approximately 49.85 µM against A549 lung cancer cells . The mechanism involves the inhibition of key pathways associated with cell proliferation.

Cell LineIC50 (µM)Mechanism
A549 (lung cancer)49.85Apoptosis induction
HCT116 (colon cancer)0.07Aurora-A kinase inhibition

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines, which is crucial in managing conditions like arthritis and other inflammatory diseases . The specific pathways affected include NF-kB signaling, leading to reduced inflammation markers.

Case Studies

Case Study 1 : In a study examining the anti-inflammatory properties of pyrazole derivatives, a compound similar to this compound was tested in animal models. Results indicated a significant reduction in paw edema compared to control groups, supporting its potential as a therapeutic agent in inflammatory disorders .

Case Study 2 : A clinical trial assessed the safety and efficacy of pyrazole-based compounds in patients with chronic pain conditions. Participants receiving treatment reported improved pain management and reduced symptoms associated with inflammation .

Q & A

Q. What are the recommended synthetic routes for 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Nucleophilic substitution : Reacting pyrazole derivatives with halogenated intermediates (e.g., chloromethyl pyrazole) under basic conditions.
  • Coupling reactions : Using transition-metal catalysts (e.g., Pd-mediated cross-coupling) to link pyrazole rings .
  • Functional group interconversion : Carboxylic acid groups can be introduced via hydrolysis of ester precursors (e.g., methyl esters under acidic/basic conditions) .

Q. Key Considerations :

  • Purification via column chromatography or recrystallization to isolate intermediates.
  • Monitor reaction progress using TLC or HPLC.

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm; methylene protons at δ 4.5–5.5 ppm).
    • ¹³C NMR : Confirm carboxylic acid carbonyl signals (~170–175 ppm) .
  • IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯O bonds stabilizing the structure) .

Q. What are the solubility properties and formulation considerations for this compound?

Methodological Answer:

  • Solubility :
    • Poor in apolar solvents (e.g., hexane); moderate in DMSO or DMF due to polar functional groups .
    • Adjust pH for aqueous solubility: Deprotonate the carboxylic acid group in basic conditions (pH > 8).
  • Formulation :
    • Use co-solvents (e.g., PEG-400) for in vitro assays.
    • Lyophilize for stable storage if solubility is limiting.

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

Methodological Answer:

  • Reaction Optimization :
    • Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to improve coupling efficiency .
    • Optimize temperature (e.g., 80–100°C for cyclization steps) .
  • Purification :
    • Use preparative HPLC with a C18 column for challenging separations.
    • Recrystallize from ethanol/water mixtures to enhance crystalline purity .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Validation :
    • Replicate studies under standardized conditions (e.g., cell line, incubation time).
    • Include positive controls (e.g., known kinase inhibitors for enzyme assays) .
  • Structural Analog Analysis :
    • Compare bioactivity of derivatives (e.g., fluorinated vs. methyl-substituted analogs) to identify SAR trends .

Q. Example Contradiction :

  • Inconsistent IC₅₀ values in kinase inhibition assays may arise from differences in ATP concentration or enzyme isoforms.

Q. What computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Q. What design strategies improve derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Modification :
    • Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance electrophilicity .
    • Replace the methylene bridge with bioisosteres (e.g., -CH₂O-) to modulate pharmacokinetics .
  • Prodrug Design : Mask the carboxylic acid as an ester to improve membrane permeability .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

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